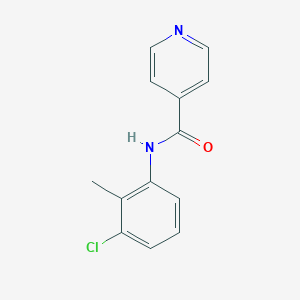
N-(3-chloro-2-méthylphényl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)isonicotinamide is a chemical compound with the molecular formula C13H11ClN2O and a molecular weight of 246.69 .
Synthesis Analysis
The synthesis of N-(3-chloro-2-methylphenyl)isonicotinamide and similar compounds has been reported in the literature. For instance, a series of N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide were synthesized through condensation reaction of isoniazide with substituted aldehyde .Molecular Structure Analysis
The molecular structure of N-(3-chloro-2-methylphenyl)isonicotinamide can be analyzed using various spectroscopic techniques. The compound has been characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies .Chemical Reactions Analysis
The chemical reactions involving N-(3-chloro-2-methylphenyl)isonicotinamide can be studied using various analytical techniques. For instance, a new synthesis of a similar compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, was developed using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo .Physical And Chemical Properties Analysis
N-(3-chloro-2-methylphenyl)isonicotinamide has a molecular weight of 246.69 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Mécanisme D'action
- Nicotinamide is essential for maintaining NAD levels, which are critical for various enzymatic reactions in the body .
- By modulating NAD levels, nicotinamide impacts cellular energy production, DNA repair, and gene expression .
- Nicotinamide affects multiple pathways:
- Impact on Bioavailability : Nicotinamide’s pharmacokinetics influence its availability for cellular processes .
- Cellular Effects :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-2-methylphenyl)isonicotinamide has several advantages for lab experiments. This compound is a small molecule that can be easily synthesized and modified for various applications. It has been shown to have potent activity against SIRT6 and potential therapeutic applications in various diseases. However, there are also limitations to using N-(3-chloro-2-methylphenyl)isonicotinamide in lab experiments. This compound has not been extensively studied in vivo, and its long-term effects on human health are not fully understood.
Orientations Futures
There are several future directions for research on N-(3-chloro-2-methylphenyl)isonicotinamide. One area of research is to further investigate the therapeutic applications of this compound in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Another area of research is to develop more potent and selective inhibitors of SIRT6 for use in lab experiments and potential therapeutic applications. Additionally, further studies are needed to understand the long-term effects of N-(3-chloro-2-methylphenyl)isonicotinamide on human health.
Méthodes De Synthèse
N-(3-chloro-2-methylphenyl)isonicotinamide can be synthesized using a multi-step process. The first step involves the reaction of 3-chloro-2-methylaniline with ethyl 2-oxo-4-phenylbutyrate to form an intermediate compound. The intermediate is then reacted with isonicotinic acid to produce the final product, N-(3-chloro-2-methylphenyl)isonicotinamide.
Applications De Recherche Scientifique
Activité antibactérienne
N-(3-chloro-2-méthylphényl)isonicotinamide: a été étudié pour ses propriétés antibactériennes potentielles. La structure du composé lui permet d'interagir avec les composants des cellules bactériennes, inhibant potentiellement la croissance ou tuant les bactéries. Cette application est particulièrement pertinente dans la recherche de nouveaux antibiotiques pour lutter contre les souches bactériennes résistantes .
Synthèse des matériaux
En raison de ses propriétés chimiques, ce composé peut être utilisé dans la synthèse de matériaux. Il peut servir de précurseur ou d'intermédiaire dans la création de divers matériaux, notamment les polymères et les médicaments à petites molécules .
Synthèse organique
En chimie organique, This compound peut être utilisé comme élément constitutif pour la synthèse de composés organiques plus complexes. Sa réactivité avec d'autres molécules organiques en fait un outil précieux pour la construction de structures chimiques diverses .
Développement de médicaments
Le rôle du composé dans le développement de médicaments est significatif en raison de sa similarité structurelle avec d'autres molécules pharmacologiquement actives. Il peut être utilisé pour créer des analogues et des dérivés qui peuvent conduire à la découverte de nouveaux agents thérapeutiques .
Applications antifongiques
Comme pour ses utilisations antibactériennes, This compound peut également présenter une activité antifongique. Son mécanisme pourrait impliquer la perturbation des membranes cellulaires fongiques ou l'interférence avec les enzymes essentielles au sein des cellules fongiques .
Recherche sur le cancer
Ce composé a le potentiel d'être utilisé dans la recherche sur le cancer, en particulier dans la synthèse de molécules qui peuvent cibler les cellules cancéreuses. Sa capacité à être modifié chimiquement permet aux chercheurs de l'adapter pour qu'il interagisse avec des cibles cellulaires spécifiques impliquées dans la progression du cancer .
Analyse Biochimique
Biochemical Properties
N-(3-chloro-2-methylphenyl)isonicotinamide has been found to play a role in biochemical reactions. It interacts with various enzymes and proteins, affecting their function and activity . The nature of these interactions is complex and involves various biochemical processes .
Cellular Effects
N-(3-chloro-2-methylphenyl)isonicotinamide has been found to have various effects on cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(3-chloro-2-methylphenyl)isonicotinamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, demonstrating the compound’s significant biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-chloro-2-methylphenyl)isonicotinamide have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(3-chloro-2-methylphenyl)isonicotinamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(3-chloro-2-methylphenyl)isonicotinamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
N-(3-chloro-2-methylphenyl)isonicotinamide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of N-(3-chloro-2-methylphenyl)isonicotinamide and its effects on activity or function have been studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-11(14)3-2-4-12(9)16-13(17)10-5-7-15-8-6-10/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHJSNJVLDXZRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-hydroxy-4-methyl-5-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B441217.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(4-methoxybenzyl)imino]methyl}-5-propyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B441218.png)
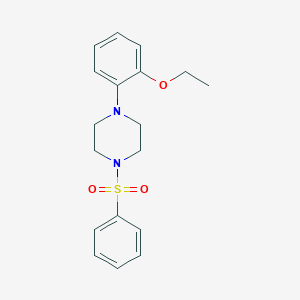
![6-(2-Methoxyphenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B441220.png)
![3-(2-Methylprop-2-enyl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B441237.png)
![3-benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B441250.png)
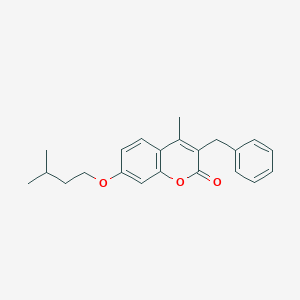
![2-(4-Methoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B441381.png)
![6-(2,5-Dimethoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B441413.png)
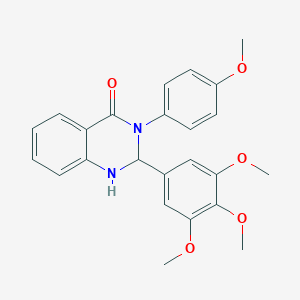
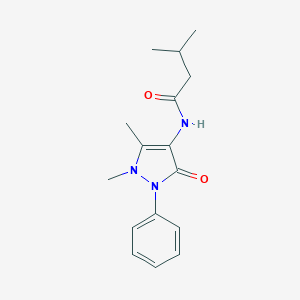
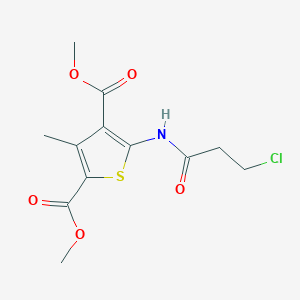
![Isopropyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B441471.png)
![6-Amino-4-(2-ethoxyphenyl)-3-phenyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B441482.png)